

An In-depth Technical Guide to 3-Dimethylaminoacrolein (CAS 927-63-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Dimethylaminoacrolein*

Cat. No.: B3021025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminoacrolein, with CAS number 927-63-9, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways.^{[1][2]} Its unique bifunctional nature, possessing both an activated aldehyde and an enamine moiety, renders it a highly reactive intermediate for the construction of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.^{[2][3]} ^[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **3-dimethylaminoacrolein**, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug development and organic synthesis.

Chemical and Physical Properties

3-Dimethylaminoacrolein is a pale yellow to brown, water-soluble liquid.^{[1][5]} It is characterized by the molecular formula C_5H_9NO and a molar mass of $99.133\text{ g}\cdot\text{mol}^{-1}$.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **3-Dimethylaminoacrolein**

Property	Value	Reference(s)
CAS Number	927-63-9 (non-specific), 692-32-0	[1]
Molecular Formula	C ₅ H ₉ NO	[1] [6]
Molar Mass	99.133 g·mol ⁻¹	[1]
Appearance	Clear, faintly yellow to dark brown liquid	[1]
Density	0.99 g/cm ³ at 25 °C	[1]
Boiling Point	270-273 °C	[3] [5]
Refractive Index	n _{20/D} 1.584	[3]
Solubility	Soluble in water, methanol, and 1,2-dichloroethane	[1]
Flash Point	113 °C (closed cup)	[7]

Spectroscopic Data

The structural elucidation of **3-dimethylaminoacrolein** and its reaction products relies on standard spectroscopic techniques. Key spectral data are summarized in Table 2.

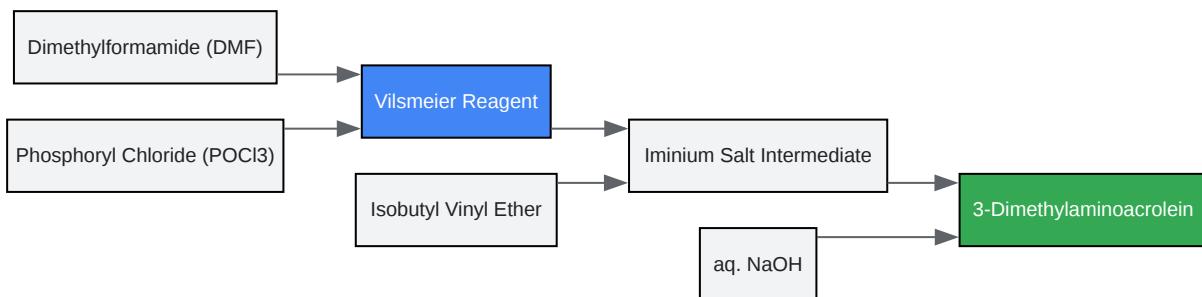
Table 2: Spectroscopic Data for **3-Dimethylaminoacrolein**

Technique	Key Data	Reference(s)
¹ H NMR	Available from various sources, including Sigma-Aldrich and PubChem.	[3]
¹³ C NMR	Data available in the literature (e.g., J. Prakt. Chem. 315, 1121(1973)).	[3]
IR Spectroscopy	Vapor phase IR spectra are available.	[3]
Mass Spectrometry	GC-MS data shows a top peak at m/z 42 and the molecular ion peak at m/z 99.	[3]

Synthesis of 3-Dimethylaminoacrolein

The industrial synthesis of **3-dimethylaminoacrolein** has evolved to avoid hazardous starting materials. The Vilsmeier-Haack reaction is a common and efficient method.

Vilsmeier-Haack Synthesis from Vinyl Ethers


A widely used and safer industrial method involves the reaction of a vinyl ether with a Vilsmeier reagent, which is formed *in situ* from dimethylformamide (DMF) and an activating agent like phosgene or phosphoryl chloride (POCl₃).[1]

Experimental Protocol: Synthesis of **3-Dimethylaminoacrolein** via the Vilsmeier-Haack Reaction

- Reagents: Isobutyl vinyl ether, Dimethylformamide (DMF), Phosphoryl chloride (POCl₃), Sodium hydroxide solution.
- Procedure:
 - In a suitable reaction vessel, the Vilsmeier reagent is prepared by the reaction of DMF and POCl₃.[1]

- Isobutyl vinyl ether is then reacted with the freshly prepared Vilsmeier reagent.[\[1\]](#)
- The reaction mixture is subsequently treated with a dilute sodium hydroxide solution to yield **3-dimethylaminoacrolein**.[\[1\]](#) This continuous process can achieve yields as high as 86%.[\[1\]](#)

A diagram of the Vilsmeier-Haack synthesis workflow is provided below.

[Click to download full resolution via product page](#)

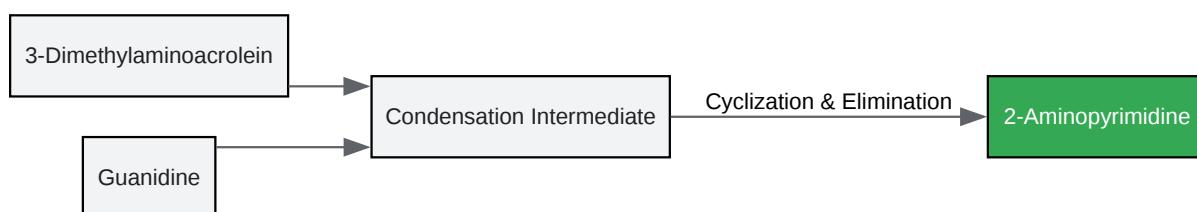
Caption: Vilsmeier-Haack Synthesis Workflow.

Reactivity and Applications in Synthesis

3-Dimethylaminoacrolein is a versatile synthon for introducing a three-carbon aldehyde-containing fragment into molecules. Its reactivity is characterized by the electrophilic nature of the aldehyde and the nucleophilic character of the enamine.

Synthesis of Heterocyclic Compounds

A primary application of **3-dimethylaminoacrolein** is in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[\[2\]](#)[\[8\]](#)


The reaction of **3-dimethylaminoacrolein** with guanidine provides a direct and high-yielding route to 2-aminopyrimidine, a key scaffold in medicinal chemistry.[\[1\]](#)

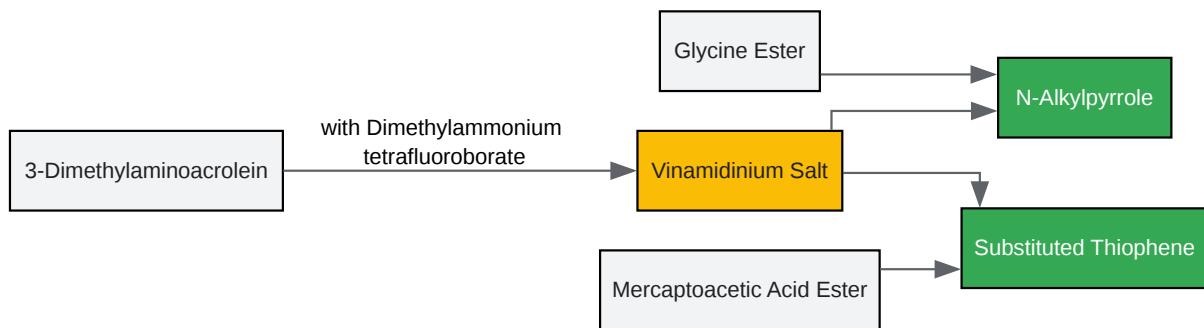
Experimental Protocol: Synthesis of 2-Aminopyrimidine

- Reagents: **3-Dimethylaminoacrolein**, Guanidine.

- Procedure:
 - **3-Dimethylaminoacrolein** is reacted with guanidine.
 - The reaction proceeds to form 2-aminopyrimidine in nearly quantitative yield.[1]

The reaction pathway for the synthesis of 2-aminopyrimidine is illustrated below.

[Click to download full resolution via product page](#)


Caption: Synthesis of 2-Aminopyrimidine.

Vinamidinium salts derived from **3-dimethylaminoacrolein** are valuable intermediates for the synthesis of substituted pyrroles and thiophenes.[1]

Experimental Protocol: Synthesis of N-Alkylpyrroles

- Reagents: **3-Dimethylaminoacrolein**, Dimethylammonium tetrafluoroborate, Glycine esters.
- Procedure:
 - React **3-dimethylaminoacrolein** with dimethylammonium tetrafluoroborate to form the vinamidinium salt quantitatively.[1]
 - The isolated vinamidinium salt is then reacted with glycine esters to yield N-alkylpyrroles in good yields (up to 86%).[1]

A logical diagram illustrating the relationship between **3-dimethylaminoacrolein** and its application in pyrrole synthesis is shown below.

[Click to download full resolution via product page](#)

Caption: Heterocycle Synthesis via Vinamidinium Salts.

Knoevenagel Condensation

3-Dimethylaminoacrolein readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile, to form 1,3-butadiene derivatives.^[1] This reaction is also utilized in the synthesis of precursors for agrochemicals and pharmaceuticals, for instance, in the production of 2-chloronicotinic acid derivatives.^[1]

Experimental Protocol: Reaction with Malononitrile

- Reagents: **3-Dimethylaminoacrolein**, Malononitrile.
- Procedure:
 - **3-Dimethylaminoacrolein** is reacted with malononitrile.
 - The condensation reaction proceeds to yield the corresponding 1,3-butadiene derivative.
[\[1\]](#)

Biological Activity and Safety

3-Dimethylaminoacrolein has been noted for its unusual biological properties, including the ability to reverse the hypnotic effect of morphine in mice and a stimulating effect in humans.^[1] ^[5] It is considered a more stable and less toxic precursor to malondialdehyde, a genotoxic and mutagenic compound.^[1]

Safety Information:

3-Dimethylaminoacrolein is classified as a corrosive substance.[1][7] It can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
GHS05	Danger	H314: Causes severe skin burns and eye damage

Source:[1][7][9]

Conclusion

3-Dimethylaminoacrolein is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a C3 building block has led to its widespread use in the construction of a diverse range of heterocyclic compounds that are of significant interest to the pharmaceutical and agrochemical industries. The synthetic routes to and from this compound are well-established, offering efficient and high-yielding transformations. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. 3-Dimethylaminoacrolein(927-63-9) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Dimethylaminoacrolein CAS#: 927-63-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Dimethylaminoacrolein (CAS 927-63-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021025#3-dimethylaminoacrolein-cas-number-927-63-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com